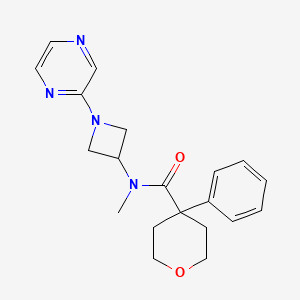

![molecular formula C17H11N3O2 B2408240 2-(4-Nitrofenil)imidazo[2,1-a]isoquinolina CAS No. 61001-13-6](/img/structure/B2408240.png)

2-(4-Nitrofenil)imidazo[2,1-a]isoquinolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

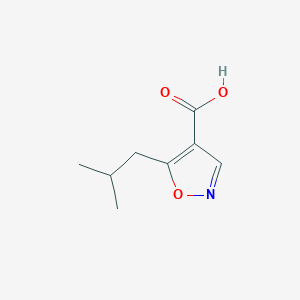

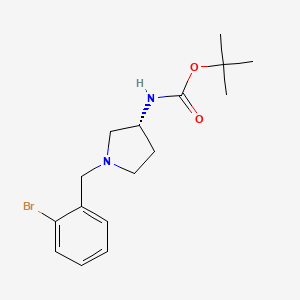

2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline is a chemical compound with the molecular formula C17H11N3O2 . It is a derivative of imidazo[2,1-a]isoquinoline, a heterotetracyclic compound that combines fused benzimidazole and isoquinoline moieties .

Synthesis Analysis

The synthesis of imidazo[2,1-a]isoquinoline derivatives has been demonstrated through various methods. One approach involves an I2–DMSO mediated one-pot approach from readily available aryl methyl ketones and isoquinolin-1-amine . Another strategy involves Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters .Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline consists of a fused benzimidazole and isoquinoline moiety . The average mass of the molecule is 289.288 Da and the monoisotopic mass is 289.085114 Da .Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-a]isoquinoline derivatives are diverse. For instance, the iodo group and methylthio group of the product can undergo further transformations through coupling or oxidation reactions . Another study reported the synthesis of five types of imidazo[2,1-a]isoquinolines via Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters .Aplicaciones Científicas De Investigación

- Aplicaciones:

Ciencia de Materiales y Optoelectrónica

Química Sintética y Metodología

Direcciones Futuras

The future directions in the research of imidazo[2,1-a]isoquinoline derivatives could involve the development of more general and convenient processes using readily accessible and inexpensive substrates . Additionally, the synthetic efficacies of these methods could be demonstrated by the concise synthesis of several bioactive compounds and the late-stage modification of representative drugs .

Propiedades

IUPAC Name |

2-(4-nitrophenyl)imidazo[2,1-a]isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2/c21-20(22)14-7-5-13(6-8-14)16-11-19-10-9-12-3-1-2-4-15(12)17(19)18-16/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSSHAICDVKMOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61001-13-6 |

Source

|

| Record name | 2-(4-Nitrophenyl)imidazo(2,1-a)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061001136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-NITROPHENYL)IMIDAZO(2,1-A)ISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDE8CNR4WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

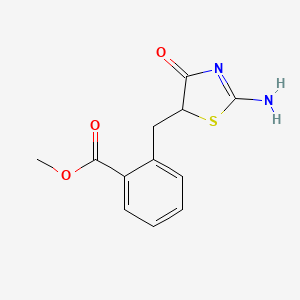

![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)

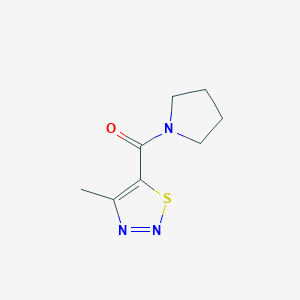

![Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2408165.png)

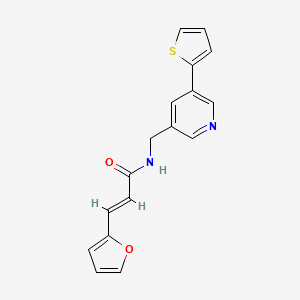

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2408173.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2408176.png)

![N-[4-(methylthio)benzyl]-2-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2408179.png)